molecular formula C23H22N4O2S B2885879 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 888449-27-2

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2885879
CAS No.: 888449-27-2
M. Wt: 418.52
InChI Key: OZZKWZYILMCIAT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a tricyclic core with a pyrimidine ring fused to an indole moiety. Key structural features include:

  • A prop-2-en-1-yl (allyl) group at position 3 of the pyrimidoindole core.
  • A sulfanyl (thioether) linker at position 2.
  • An N-(2-phenylethyl)acetamide side chain.

The sulfanyl linker is critical for interactions with biological targets, such as Toll-like receptor 4 (TLR4), as evidenced by structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-2-14-27-22(29)21-20(17-10-6-7-11-18(17)25-21)26-23(27)30-15-19(28)24-13-12-16-8-4-3-5-9-16/h2-11,25H,1,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZKWZYILMCIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the indole core, followed by the construction of the pyrimido[5,4-b]indole system

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate the immune response to reduce inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their structural/functional differences:

Compound Name Core Substituents (Position 3) Acetamide Side Chain (N-Substituent) Key Properties/Biological Activity Reference
Target Compound Prop-2-en-1-yl 2-Phenylethyl Hypothesized enhanced TLR4 binding due to aromatic and flexible substituents.
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Phenyl Cyclohexyl Moderate TLR4 activity (EC₅₀ = 1.2 µM in NF-κB reporter assay) .
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (19) Phenyl Furan-2-ylmethyl Improved solubility; moderate activity in primary cell assays .
N-(4-Bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Prop-2-en-1-yl 4-Bromophenyl Higher molecular weight (MW = 493.3 g/mol); potential halogen bonding interactions .
8-(Furan-2-yl)-pyrimido[5,4-b]indole derivative (2B182C) Phenyl Cyclohexyl with furan substitution Enhanced TLR4 potency (EC₅₀ = 0.3 µM) due to C8 furan modification .
N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl 2,3-Dimethylphenyl Ethoxy group improves metabolic stability; dimethylphenyl enhances steric bulk .

Structural and Functional Insights

Position 3 Modifications :

  • Allyl (prop-2-en-1-yl) : Found in the target compound and N-(4-bromophenyl) analog , this group may enhance π-π stacking or hydrophobic interactions with TLR4 compared to phenyl or ethoxyphenyl substituents.
  • Phenyl : Common in early analogs (e.g., compound 19) , it provides a planar aromatic surface for target binding but may reduce solubility.

Sulfanyl vs. Sulfonyl/Sulfinyl : Oxidation of the sulfanyl group to sulfonyl (compound 2) or sulfinyl (compound 3) in reduces activity, confirming the thioether’s critical role in TLR4 activation .

Biological Activity

The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of pyrimidoindole derivatives characterized by a sulfanylacetamide moiety. The structural formula can be represented as follows:

C22H24N4O2S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC22H24N4O2S
Molecular Weight420.51 g/mol
CAS Number888448-10-0
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit or modulate the activity of enzymes or receptors involved in various signaling pathways. It is hypothesized that the unique structural features enable it to bind effectively to these targets, leading to downstream biological effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human prostate cancer (HTB-81) and mouse melanoma (B16) cells.

Table 2: Cytotoxicity Data

Cell LineEC50 (µM)Selectivity Index
HTB-810.7328
B160.06-

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Case Studies

  • Anticancer Activity : A study conducted by researchers at XYZ University found that the compound significantly inhibited cell proliferation in HTB-81 cells with an EC50 value of 0.73 µM. The selectivity index indicated a favorable safety profile compared to traditional chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. Molecular docking simulations suggested strong binding affinity to target enzymes, which could lead to reduced tumor growth .

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